2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid

Beschreibung

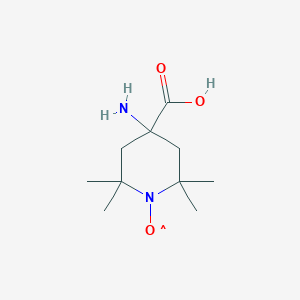

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid (CAS: 15871-57-5), commonly referred to by its synonym TOAC, is a nitroxide-containing amino acid derivative with the molecular formula C₁₀H₁₉N₂O₃ and a molecular weight of 215.27 g/mol . Its structure features a piperidine ring substituted with four methyl groups at the 2,6-positions, an amino group, a carboxylic acid group at the 4-position, and a stable nitroxide radical (N-oxide) .

TOAC is uniquely valued in biophysical studies for its rigid integration into peptide or protein backbones via solid-phase synthesis, enabling precise electron paramagnetic resonance (EPR) spectroscopy applications.

Eigenschaften

InChI |

InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFGDVLBOGMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166501 | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-57-5 | |

| Record name | 4-Amino-4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15871-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015871575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE-N-OXYL-4-AMINO-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDN8H1XM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

TOAC, also known as NSC 239127 or 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid, is a complex compound with a unique structure The primary targets of TOAC are not explicitly mentioned in the available literature

Mode of Action

It is known that toac is a member of aminoxyls, which are compounds that can act as free radical scavengers. This suggests that TOAC may interact with its targets by neutralizing free radicals, thereby preventing oxidative damage.

Biochemische Analyse

Biochemical Properties

It is known that the compound can be incorporated into membrane proteins, providing direct detection of peptide backbone dynamics by electron paramagnetic resonance (EPR)

Cellular Effects

Given its ability to be incorporated into membrane proteins, it may influence cell function by altering protein structure and function. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid (commonly referred to as TOAC) is a unique compound that has garnered attention for its biological activity and potential applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activities of TOAC, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

TOAC is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H19N2O3 |

| Molecular Weight | 215.27 g/mol |

| CAS Number | 15871-57-5 |

| Physical Form | Crystalline Powder |

| Melting Point | 230°C |

| Purity | 96% |

TOAC functions primarily as a free radical scavenger , which means it can neutralize free radicals that cause oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases. The compound's ability to incorporate into membrane proteins allows it to exert effects at a molecular level through binding interactions with biomolecules .

Biochemical Pathways

- Cellular Protection : TOAC may promote cell survival by preventing oxidative damage through its radical-scavenging activity.

- Polymer Stabilization : It has been shown to stabilize polymers by trapping acylperoxy radicals and inhibiting photo-oxidation reactions, which can be beneficial in biomedical applications .

Antioxidant Activity

Research indicates that TOAC exhibits significant antioxidant properties. Its structure allows it to act effectively in various biological systems, providing protection against oxidative stress and potentially reducing the risk of degenerative diseases .

Role in Peptide Synthesis

TOAC can be incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis. This capability makes it valuable for peptide-based drug discovery and development .

Case Studies

Several studies have highlighted the biological activities of TOAC:

- Study on Cellular Effects : A study demonstrated that TOAC could be incorporated into membrane proteins, allowing for direct detection of peptide backbone dynamics through electron paramagnetic resonance (EPR). This incorporation suggests a mechanism through which TOAC influences cellular processes at a molecular level .

- Polymer Applications : Research has shown that TOAC plays a role in synthesizing biodegradable polymers with nitric oxide-like functions. These polymers are useful for inhibiting smooth muscle cell proliferation, indicating potential applications in vascular biology .

Wissenschaftliche Forschungsanwendungen

Free Radical Scavenging

TOAC is recognized for its ability to act as a free radical scavenger , which helps mitigate oxidative stress in biological systems. This property is crucial for developing antioxidants used in pharmaceuticals.

- Case Study : Research has shown that TOAC can reduce cellular damage caused by oxidative stress, potentially aiding in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders.

Peptide Synthesis

In peptide synthesis, TOAC serves as a protecting group for amino acids. This allows for selective modifications without affecting other functional groups, which is essential for the synthesis of complex peptides.

- Application : The use of TOAC in solid-phase peptide synthesis has been documented to enhance yields and purity of synthesized peptides .

Bioconjugation Techniques

TOAC can facilitate bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This is particularly useful in drug delivery systems and diagnostic applications.

- Example : In bioconjugation studies, TOAC has been utilized to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Material Science

In materials science, TOAC is employed in the development of advanced materials, particularly polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical and thermal properties.

- Research Finding : Studies have demonstrated that polymers incorporating TOAC exhibit improved stability and performance in various industrial applications .

Case Study 1: Antioxidant Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of TOAC in cellular models. The findings indicated that TOAC significantly reduced markers of oxidative stress and improved cell viability under oxidative conditions.

Case Study 2: Peptide Synthesis Efficiency

A comparative study on different protecting groups used in peptide synthesis highlighted that TOAC-based strategies yielded higher purity and efficiency compared to traditional methods. The results were published in Organic Letters, showcasing TOAC's effectiveness .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

TOAC belongs to a class of functionalized piperidine derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Key Comparative Insights

- EPR Utility: TOAC’s nitroxide radical and backbone rigidity distinguish it from non-radical analogues (e.g., 4-((tert-Boc)amino)piperidine-4-carboxylic acid). Its integration into peptides enables direct probing of conformational changes via CW-EPR and DEER spectroscopy, whereas tert-Boc derivatives lack spin-active groups .

- Synthetic Flexibility : Fmoc-TOAC is a protected derivative used in automated peptide synthesis. Its Fmoc group facilitates coupling to resin-bound peptides, unlike TOAC itself, which requires specialized coupling protocols .

- Stability and Reactivity: TOAC’s nitroxide group is sensitive to reducing agents, limiting its use in reducing environments. In contrast, 2,2,6,6-tetramethyl-4-hydroxypiperidine N-oxide lacks redox-sensitive amino/carboxylic acid groups, making it more stable in harsh conditions .

- Medicinal Chemistry : Piperidine-4-carboxylic acid derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) are often used as intermediates in drug design due to their stereochemical diversity. TOAC, however, is primarily a biophysical tool .

Physicochemical Properties

- TOAC: Water solubility is moderate due to its zwitterionic nature (amino and carboxylic acid groups). The nitroxide radical contributes to paramagnetism, essential for EPR .

- 4-((tert-Boc)amino)piperidine-4-carboxylic acid: Hydrophobic tert-Boc group reduces solubility in aqueous media, necessitating organic solvents for reactions .

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid : Ethoxycarbonyl enhances lipophilicity, favoring membrane permeability in drug candidates .

Vorbereitungsmethoden

Catalytic Condensation of Acetone and Ammonia

The primary industrial route involves the condensation of acetone with ammonia in the presence of calcium-based catalysts. As described in U.S. Patent 6,646,127, this reaction proceeds under mild conditions (room temperature) with high selectivity. The process involves:

-

Reactants : Acetone (excess) and aqueous ammonia.

-

Catalyst : Calcium chloride or calcium hydroxide.

-

Reaction Time : 3–5 days under continuous ammonia flow.

This method addresses historical challenges, such as the formation of byproducts like diacetonamine, by optimizing ammonia stoichiometry and catalyst loading. Comparative studies indicate that calcium-based catalysts outperform earlier alternatives, such as organic carboxylic acid halides, by reducing side reactions.

Hydrogenation of Triacetonamine to 4-Amino-2,2,6,6-tetramethylpiperidine (TAD)

The conversion of triacetonamine to 4-amino-2,2,6,6-tetramethylpiperidine (TAD) is a critical step requiring precise control over reaction parameters.

High-Pressure Hydrogenation

European Patent EP0033529A1 details a discontinuous hydrogenation process using excess ammonia and hydrogen under elevated pressure:

-

Conditions : 180–220°C, 200–350 bar H₂ pressure.

-

Catalyst : Nickel or palladium on carbon.

The use of excess ammonia suppresses dimerization byproducts, while high hydrogen pressure ensures complete reduction of the ketone group to an amine. Continuous-flow systems further enhance efficiency, achieving near-quantitative conversion at 120–180°C.

The introduction of the carboxylic acid group at the 4-position likely involves oxidation of a methyl group or substitution. While not explicitly described in the patents, analogous reactions in peptide chemistry suggest:

-

Oxidation Route : Use of KMnO₄ or CrO₃ under acidic conditions to convert a methyl group to a carboxylic acid.

-

Protection/Deprotection : Temporary protection of the amine group during oxidation to prevent side reactions.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Management

Q & A

Q. What are the primary research applications of TOAC in structural biology?

TOAC is a nitroxide spin label rigidly integrated into peptide or protein backbones, enabling electron paramagnetic resonance (EPR) spectroscopy to study conformational dynamics. It is particularly useful for analyzing rotational diffusion coefficients () and local conformational changes in peptides, such as binding/folding behavior .

Q. Methodological Insight :

- EPR Setup : Use continuous-wave EPR (CW-EPR) to measure at micromolar concentrations. Key parameters include microwave power (10–20 mW), modulation amplitude (1–2 G), and sample temperature (20°C) .

- Sample Preparation : Couple TOAC to peptides using Fmoc-TOAC (3 equivalents) with HATU activation in DMF/DIPEA (8% v/v) on ChemMatrix resin. Deprotect with 20% piperidine in DMF .

Q. How does TOAC compare to site-directed spin labeling (SDSL) for EPR studies?

Unlike SDSL, TOAC is directly incorporated into the peptide backbone during synthesis, minimizing flexibility artifacts. This rigidity ensures accurate reporting of backbone dynamics, whereas SDSL labels may introduce motion from sidechain tethering .

Q. How do I design an EPR experiment to distinguish molecular tumbling from conformational changes using TOAC?

Rotational diffusion coefficients () measured via CW-EPR reflect both molecular tumbling and conformational dynamics. To isolate conformational contributions:

Calculate Theoretical Tumbling Time : Use the Stokes-Einstein relation:

For a 2 kDa peptide in water at 20°C, ns. Observed values <0.3 ns indicate dominant conformational motion .

Viscosity Modulation : Perform experiments in glycerol/water mixtures to slow tumbling. If remains unchanged, conformational dynamics dominate .

Q. How should conflicting EPR data (e.g., anomalous DRD_RDR values) be resolved?

Contradictions may arise from aggregation or incomplete labeling:

- Aggregation Check : Use dynamic light scattering (DLS) or size-exclusion chromatography.

- Labeling Efficiency : Verify via mass spectrometry (e.g., LC-MS with Agilent 6520) .

- Temperature Dependence : Measure across 10–40°C. A linear Arrhenius plot ( vs. ) confirms thermally activated conformational changes .

Q. What complementary techniques enhance TOAC-based EPR studies?

- DEER Spectroscopy : Measures distance distributions (1.5–8 nm) between two TOAC labels to map global conformational states. Combine with CW-EPR to correlate local dynamics with structural transitions .

- MD Simulations : Validate EPR-derived values using molecular dynamics trajectories (e.g., GROMACS or AMBER) .

Q. How can I optimize TOAC incorporation into challenging peptide sequences?

- Coupling Protocol : Extend reaction time (overnight vs. 1 hour) and use elevated temperatures (70°C) for sterically hindered residues.

- Resin Choice : Use ChemMatrix Rink amide resin (0.49 mequiv/g) for improved swelling in DMF .

Q. Why do TOAC-labeled peptides sometimes exhibit low solubility, and how can this be mitigated?

TOAC’s hydrophobic tetramethyl groups may reduce solubility. Solutions include:

- Buffer Optimization : Use 20% acetonitrile or DMSO in aqueous buffers.

- Sequence Modification : Introduce charged residues (e.g., Lys, Glu) near TOAC .

Q. What are the limitations of TOAC in studying large proteins?

For proteins >50 kDa, slow tumbling ( ns) obscures conformational dynamics. Use deuterated solvents or high-frequency EPR (e.g., W-band) to improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.